The synthesis of Dexmedetomidine-d4 L-Tartrate involves several steps that are critical for achieving high purity and specific isotopic labeling. The synthetic pathways are often adaptations of the methods used for the non-deuterated form of dexmedetomidine.
These steps ensure that the final product retains the pharmacological properties of dexmedetomidine while being suitable for analytical applications .
Dexmedetomidine-d4 L-Tartrate has a molecular formula that reflects its deuterated nature. The molecular structure can be represented as follows:
The structure includes a central imidazole ring, which is characteristic of alpha-2 adrenergic agonists, along with aromatic rings that contribute to its biological activity. The presence of deuterium atoms enhances its stability during metabolic studies and analytical assessments .
Dexmedetomidine-d4 L-Tartrate can participate in various chemical reactions typical of pharmaceuticals, including:
These reactions are critical for understanding its pharmacokinetics and dynamics in research applications .
Dexmedetomidine-d4 L-Tartrate exerts its effects primarily through selective agonism at alpha-2 adrenergic receptors located in the central nervous system. The mechanism includes:
Dexmedetomidine-d4 L-Tartrate exhibits several notable physical and chemical properties:
Relevant data indicate that its melting point is around 200°C, which is consistent with similar compounds in its class .
Dexmedetomidine-d4 L-Tartrate is primarily used in scientific research for:
The unique properties of Dexmedetomidine-d4 L-Tartrate make it an invaluable tool for researchers studying sedative mechanisms and drug metabolism .
Dexmedetomidine-d4 L-Tartrate (d4-Major) is a deuterated isotopologue of the α₂-adrenergic agonist dexmedetomidine, where four hydrogen atoms (⁴H or D) replace protons at specific positions. The compound exists as a salt formed between deuterated dexmedetomidine and L-tartaric acid. The molecular formula is C₁₃H₁₂D₄N₂•C₄H₆O₆, with a combined molecular weight of 354.39 g/mol [5] [8]. The core structure retains the imidazole ring and 2,3-dimethylphenyl group of the parent compound, while the tartrate counterion provides chiral centers (2R,3R) that enhance crystallinity and stability. The SMILES notation (O[C@@H](C(O)=O)[C@H](C(O)=O)O.[2H][C@](C([2H])([2H])[2H])(C1=CC=CC(C)=C1C)C2=CN=CN2
) explicitly defines the stereochemistry of both the deuterated cation and L-tartrate anion [1] [9].
Deuterium atoms are incorporated at the 1,2,2,2-positions of the ethyl linker adjacent to the imidazole ring. This corresponds to the methyl group (CD₃) and the methine (CHD) carbon, resulting in a "d4-major" species with >95% isotopic enrichment [1] [7]. The deuteration pattern minimizes metabolic degradation at these positions due to the kinetic isotope effect, which strengthens carbon-deuterium bonds compared to carbon-hydrogen bonds. This targeted substitution is confirmed via mass spectrometry, showing a +4 Da shift in the molecular ion (m/z 241.2 vs. 237.2 for unlabelled dexmedetomidine) [7].
Table 1: Position-Specific Deuterium Substitution
Position | Chemical Group | Deuteration Level | Functional Impact |
---|---|---|---|
1 | Methine (CHD) | >95% | Reduces CYP2A6-mediated oxidation |
2,2,2 | Methyl (CD₃) | >95% | Delays demethylation metabolism |
Imidazole ring | -H | Undeuterated | Preserves receptor binding affinity |
The compound exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol, but is insoluble in aqueous solutions at neutral pH. As a salt, its solubility increases in alkaline buffers (pH >8.0) due to deprotonation of the imidazole ring. Stability studies recommend storage at –20°C to prevent racemization or deuterium loss, with thermal degradation occurring >60°C in solution [4] [9]. Lyophilized forms remain stable for >24 months when protected from moisture, as hydrolysis of the tartrate ester linkage can occur under acidic conditions (pH <3.0) [1].
Dexmedetomidine-d4 L-Tartrate melts sharply at 175–178°C, consistent with its crystalline salt structure. Thermal gravimetric analysis (TGA) shows a 5% weight loss at 185°C, escalating to 50% degradation by 210°C, confirming the compound’s sensitivity to high temperatures. The degradation products include free deuterated dexmedetomidine and anhydride derivatives of L-tartaric acid, identified via FT-IR spectra showing carbonyl stretches at 1,710 cm⁻¹ [4] [9].
Table 2: Physicochemical Properties Summary
Property | Value/Condition | Analytical Method | Remarks |
---|---|---|---|
Melting Point | 175–178°C | Capillary tube | Decomposition observed |
Solubility (DMSO) | 10–15 mg/mL | HPLC-UV | Clear, pale-yellow solution |
Solubility (Methanol) | 5–8 mg/mL | HPLC-UV | Limited dissolution |
Storage Stability | –20°C (lyophilized) | LC-MS | >24 months without degradation |
Thermal Degradation | >185°C | TGA | 5% weight loss |
While single-crystal X-ray diffraction data for Dexmedetomidine-d4 L-Tartrate is limited in public repositories, its tartrate salt form suggests a monoclinic crystal system (P2₁ space group) analogous to non-deuterated dexmedetomidine tartrate. Predicted lattice parameters include unit cell dimensions of a = 10.54 Å, b = 6.78 Å, c = 14.23 Å, with a β angle of 98.5°. The tartrate anions form hydrogen-bonded bridges between dexmedetomidine cations, stabilizing the crystal lattice [4].
¹H-NMR spectroscopy confirms deuterium incorporation through the absence of proton signals at δ 1.2–1.5 ppm (methyl group) and δ 3.1 ppm (methine proton). Key residual proton resonances include:
¹³C-NMR reveals a quartet at δ 22.1 ppm (Jᶜᴰ = 19 Hz) for the CD₃ group, while the methine carbon (CHD) appears as a triplet at δ 41.8 ppm (Jᶜᴰ = 23 Hz). High-resolution mass spectrometry (HRMS) further validates deuteration via the [M+H]⁺ ion at m/z 241.1582 (calculated for C₁₃H₁₂D₄N₂⁺: 241.1590) [5] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8